3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride
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Overview
Description
3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It features a unique structure with a 5-chloro-2-fluorophenyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzene and acrylonitrile.
Nitrile Formation: The first step involves the reaction of 5-chloro-2-fluorobenzene with acrylonitrile in the presence of a base to form 3-(5-chloro-2-fluorophenyl)acrylonitrile.
Hydrolysis: The nitrile group is then hydrolyzed to form the corresponding carboxylic acid, 3-(5-chloro-2-fluorophenyl)propanoic acid.
Amination: The carboxylic acid is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 3-Nitro-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride.
Reduction: 3-Amino-3-(5-chloro-2-fluorophenyl)propanol.
Substitution: 3-Amino-3-(5-substituted-2-fluorophenyl)propanoic acid hydrochloride.
Scientific Research Applications
3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride
- 3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride
- 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride
Uniqueness
3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGRZWGKVWMDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CC(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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